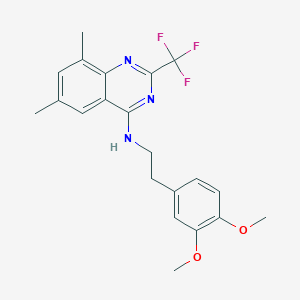
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine is a complex organic compound with a unique structure that includes a quinazoline core substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
The synthesis of N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenethyl group and other substituents through nucleophilic substitution or other suitable reactions.
Final Modifications: Adjusting the functional groups to achieve the desired compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
化学反应分析
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the quinazoline core. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
科学研究应用
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine: Similar structure but with an iodine substituent, which may alter its biological activity.
N-(3,4-dimethoxyphenethyl)quinazolin-4-amine: Lacks the trifluoromethyl and dimethyl groups, potentially affecting its chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological effects.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c1-12-9-13(2)18-15(10-12)19(27-20(26-18)21(22,23)24)25-8-7-14-5-6-16(28-3)17(11-14)29-4/h5-6,9-11H,7-8H2,1-4H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYZWCMBWDJNJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














